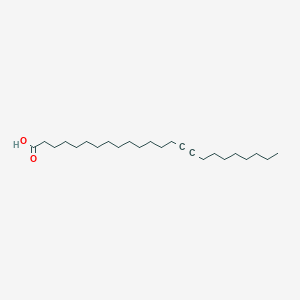
15-Tetracosynoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
15-Tetracosynoic acid, also known as this compound, is a useful research compound. Its molecular formula is C24H44O2 and its molecular weight is 364.6 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Lipids - Fatty Acids - Fatty Acids, Unsaturated - Fatty Acids, Monounsaturated - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Biochemical Applications
- Pheromone Synthesis :
- Metabolic Studies :
- Antimicrobial Properties :
Pharmacological Applications
- Drug Development :
- Cancer Research :
Material Science Applications
- Polymer Chemistry :
- Surface Modification :
Data Table: Summary of Applications
Case Study 1: Pheromone Synthesis
In a study focused on the housefly, researchers synthesized tritiated derivatives of this compound as precursors for pheromones. This research provided insights into the metabolic pathways involved in pheromone production and its ecological implications.
Case Study 2: Drug Delivery Systems
A recent investigation explored the incorporation of this compound into lipid-based nanoparticles for drug delivery. The study demonstrated enhanced solubility and sustained release profiles for hydrophobic drugs, indicating potential for clinical applications.
Case Study 3: Antimicrobial Activity
A series of experiments assessed the antimicrobial properties of various long-chain fatty acids, including this compound. Results indicated significant inhibitory effects against several bacterial strains, suggesting its utility in developing new antimicrobial agents.
Propiedades
Número CAS |
132861-77-9 |
|---|---|
Fórmula molecular |
C24H44O2 |
Peso molecular |
364.6 g/mol |
Nombre IUPAC |
tetracos-15-ynoic acid |
InChI |
InChI=1S/C24H44O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24(25)26/h2-8,11-23H2,1H3,(H,25,26) |
Clave InChI |
LNRGNZURHQASHX-UHFFFAOYSA-N |
SMILES |
CCCCCCCCC#CCCCCCCCCCCCCCC(=O)O |
SMILES canónico |
CCCCCCCCC#CCCCCCCCCCCCCCC(=O)O |
Key on ui other cas no. |
132861-77-9 |
Sinónimos |
15-tetracosynoic acid omega9-tetracosynoic acid |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















